2,4-Dichlorophenylglyoxylic acid
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Overview
Description
2,4-Dichlorophenylglyoxylic acid is an organic compound with the molecular formula C8H4Cl2O3 It is a derivative of phenylglyoxylic acid, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorophenylglyoxylic acid typically involves the chlorination of phenylglyoxylic acid. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where phenylglyoxylic acid is treated with chlorine gas in a continuous flow reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorophenylglyoxylic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of dichlorobenzoic acids or dichlorobenzophenones.
Reduction: Formation of dichlorobenzyl alcohols or dichlorobenzaldehydes.
Substitution: Formation of various substituted phenylglyoxylic acids.
Scientific Research Applications
2,4-Dichlorophenylglyoxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenylglyoxylic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes, affecting metabolic pathways. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4-Dichlorobenzoic acid: Another chlorinated aromatic acid with applications in organic synthesis.
2,4-Dichlorobenzaldehyde: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 2,4-Dichlorophenylglyoxylic acid is unique due to its specific substitution pattern and reactivity. The presence of two chlorine atoms at the 2 and 4 positions provides distinct chemical properties, making it valuable in various synthetic and research applications. Its ability to undergo diverse chemical reactions and its potential biological activity further highlight its importance.
Properties
CAS No. |
32375-56-7 |
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Molecular Formula |
C8H4Cl2O3 |
Molecular Weight |
219.02 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H4Cl2O3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3H,(H,12,13) |
InChI Key |
JTXYGIVWNOQIBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C(=O)O |
Origin of Product |
United States |
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